![molecular formula C21H24N2O3S B3202506 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide CAS No. 1021210-24-1](/img/structure/B3202506.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the lysine-specific demethylase 5A (KDM5A), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Scientific Research Applications
Alzheimer’s Disease Research
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide: has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in managing Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. The compound’s structural resemblance to donepezil (a clinically used AChE inhibitor) prompted its evaluation. Notably, compounds 4g and 3a demonstrated significant AChE inhibition, making them promising candidates for further study .
Anticancer Properties
Several derivatives of this compound were tested against human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Among them, compounds 3c, 3e, 5c, 5e, and 5g exhibited potent cytotoxicity, with IC50 values ranging from 0.65 to 7.17 µM. Remarkably, compound 5g was even more effective than adriamycin, a well-known anticancer drug. These findings suggest that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide holds promise as an anticancer agent .
Structure–Activity Relationships
Docking assays and structure–activity relationship studies are essential for understanding how this compound interacts with its target enzymes. Insights gained from these analyses can guide further optimization and lead to more effective derivatives.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-6-10-19(11-7-15)27(25,26)22-18-9-8-16-12-13-23(20(16)14-18)21(24)17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNTMHVDCLSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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